Mefentrifluconazole

Vue d'ensemble

Description

Le méfentrifluconazole est un fongicide de la famille des conazoles développé par BASF. Il est utilisé pour lutter contre les maladies fongiques dans une variété de cultures, y compris les céréales, le maïs, le soja, les pommes de terre, les betteraves sucrières, les raisins et le canola . Ce composé est connu pour sa faible toxicité pour les mammifères et sa toxicité modérée pour la plupart des espèces, à l'exception des abeilles mellifères où la toxicité est faible . Le méfentrifluconazole est efficace pour lutter contre des maladies telles que la septoriose du blé .

Mécanisme D'action

Target of Action

Mefentrifluconazole primarily targets the biosynthesis of ergosterol , a critical component of fungal cell membranes . Ergosterol is essential for maintaining the integrity and fluidity of the fungal cellular membrane. Inhibition of ergosterol synthesis disrupts the cell membrane structure, leading to fungal cell death .

Mode of Action

This compound is classified as a demethylation inhibitor (DMI) . It interacts with its target by inhibiting the biosynthesis of ergosterol . This interaction disrupts the production of ergosterol, leading to alterations in the fungal cell membrane that result in impaired cellular processes and eventual cell death .

Biochemical Pathways

The affected biochemical pathway is the ergosterol biosynthesis pathway . This compound, as a DMI, inhibits the enzyme responsible for the conversion of lanosterol to ergosterol . This inhibition disrupts the production of ergosterol, leading to an accumulation of 14α-methyl sterols, which are toxic to the fungal cell. The disruption of this pathway leads to the depletion of ergosterol and an accumulation of toxic intermediates, causing fungal cell death .

Pharmacokinetics

It is known that this compound has a low aqueous solubility and low volatility . . These properties can impact the bioavailability of this compound, influencing its effectiveness as a fungicide.

Result of Action

The molecular and cellular effects of this compound’s action include the increase of mycelial branches, the decrease of ergosterol content, and changes in the cell membrane permeability of the fungus . These changes disrupt the normal functioning of the fungal cell, leading to cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is used to control a variety of fungal diseases in different crops, indicating that its efficacy can vary depending on the specific crop and disease it is used to treat . Additionally, this compound transforms into five major degradates via aqueous photolysis , suggesting that exposure to light can influence its stability and action

Analyse Biochimique

Biochemical Properties

Mefentrifluconazole interacts with the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol . By inhibiting this enzyme, this compound prevents the production of ergosterol, disrupting the integrity of the fungal cell membrane and leading to cell death .

Cellular Effects

This compound has a significant impact on fungal cells. It disrupts the cell membrane’s structure and function by inhibiting ergosterol biosynthesis . This leads to changes in cell signaling pathways, gene expression, and cellular metabolism, ultimately resulting in cell death .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, a major component of the fungal cell membrane . By inhibiting CYP51, this compound prevents the production of ergosterol, leading to a disruption of the cell membrane and cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have a long-lasting effect on fungal cells. It has been observed that the fungicide remains stable and effective over time, continuing to inhibit ergosterol biosynthesis and disrupt cell membrane function .

Metabolic Pathways

This compound is metabolized in the environment into several major degradates, including Mef-001, Mef-002, Mef-005, Mef-006, Mef-007, and Mef-037 . These degradates are formed primarily through aqueous photolysis .

Transport and Distribution

Given its mode of action, it is likely that it is transported to the site of ergosterol biosynthesis in the fungal cell, where it exerts its inhibitory effects .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Considering its mechanism of action, it is likely that it localizes to the endoplasmic reticulum of fungal cells, the site of ergosterol biosynthesis .

Méthodes De Préparation

Le méfentrifluconazole est synthétisé par une série de réactions chimiques impliquant des composés triazoliques et chlorophénoxy. La voie de synthèse implique généralement la réaction du 4-chlorophénol avec le trifluorométhylbenzène pour former un intermédiaire, qui est ensuite réagi avec le triazole pour produire le méfentrifluconazole . La production industrielle du méfentrifluconazole implique l'utilisation de concentrés émulsifiables ou de concentrés en suspension/solubles, qui peuvent être appliqués par des méthodes aériennes, terrestres, manuelles et de chimigation .

Analyse Des Réactions Chimiques

Le méfentrifluconazole subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les oxydants, les réducteurs et les agents halogénants. Les principaux produits formés à partir de ces réactions comprennent divers dérivés du triazole et des composés chlorophénoxy . Par exemple, l'oxydation du méfentrifluconazole peut conduire à la formation de N-oxydes de triazole, tandis que la réduction peut produire des amines de triazole .

Applications de la recherche scientifique

Le méfentrifluconazole a une large gamme d'applications de recherche scientifique. En chimie, il est utilisé comme composé modèle pour étudier la synthèse et la réactivité des dérivés du triazole . En biologie, il est utilisé pour étudier les effets des fongicides sur les membranes cellulaires fongiques et l'inhibition de la biosynthèse de l'ergostérol . En médecine, le méfentrifluconazole est étudié pour son utilisation potentielle dans le traitement des infections fongiques chez l'homme . Dans l'industrie, il est utilisé pour lutter contre les maladies fongiques des cultures, améliorant ainsi les rendements et la qualité des cultures .

Mécanisme d'action

Le méfentrifluconazole agit comme un inhibiteur de la déméthylation (DMI) en inhibant la biosynthèse de l'ergostérol, un composant essentiel des membranes cellulaires fongiques . Cette inhibition perturbe l'intégrité de la membrane cellulaire fongique, conduisant à la mort cellulaire . Les cibles moléculaires du méfentrifluconazole comprennent l'enzyme lanostérol 14α-déméthylase, qui est impliquée dans la biosynthèse de l'ergostérol . En se liant à cette enzyme, le méfentrifluconazole empêche la conversion du lanostérol en ergostérol, inhibant ainsi la croissance fongique .

Applications De Recherche Scientifique

Mefentrifluconazole has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and reactivity of triazole derivatives . In biology, it is used to study the effects of fungicides on fungal cell membranes and the inhibition of ergosterol biosynthesis . In medicine, this compound is being investigated for its potential use in treating fungal infections in humans . In industry, it is used to control fungal diseases in crops, thereby improving crop yields and quality .

Comparaison Avec Des Composés Similaires

Le méfentrifluconazole est similaire aux autres fongicides triazoliques tels que le difénoconazole, le tébuconazole et le propiconazole . Il possède une structure chimique unique qui comprend un groupe isopropanol, ce qui lui permet de se lier plus efficacement à son enzyme cible et de réduire le risque de développement de résistance . Cela rend le méfentrifluconazole plus efficace contre les souches fongiques résistantes par rapport aux autres fongicides triazoliques . De plus, le méfentrifluconazole a un spectre d'activité plus large et une durée d'action plus longue par rapport aux autres fongicides triazoliques .

Propriétés

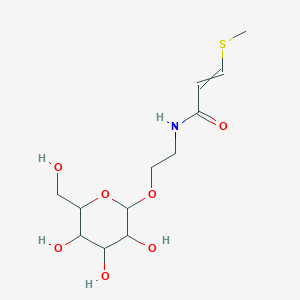

IUPAC Name |

2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClF3N3O2/c1-17(26,9-25-11-23-10-24-25)15-7-6-14(8-16(15)18(20,21)22)27-13-4-2-12(19)3-5-13/h2-8,10-11,26H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERZEQUMJNCPRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC=N1)(C2=C(C=C(C=C2)OC3=CC=C(C=C3)Cl)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40894945 | |

| Record name | Mefentrifluconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417782-03-6 | |

| Record name | 2-[4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417782-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mefentrifluconazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1417782036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mefentrifluconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | mefentrifluconazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEFENTRIFLUCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9EYN9N7UI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B3027778.png)

![4,4,5,5-tetramethyl-2-[4-(3-phenylphenyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B3027784.png)

![(S)-3,10-dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B3027796.png)

![6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide oxalate](/img/structure/B3027797.png)